molecular formula C12H24Cl2N2 B2519010 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 2089258-24-0

1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B2519010
CAS No.: 2089258-24-0
M. Wt: 267.24
InChI Key: OLZOAQWPIBZPCS-UHFFFAOYSA-N
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Description

1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride is a piperidine derivative featuring a cyclohexene-substituted methyl group at the 1-position of the piperidine ring and an amine group at the 4-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research . Piperidine derivatives are widely studied for their conformational flexibility and ability to interact with biological targets, such as receptors and enzymes. The cyclohexene moiety introduces unsaturation, which may influence electronic properties and molecular rigidity compared to saturated cycloalkyl analogs .

Properties

IUPAC Name

1-(cyclohexen-1-ylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2.2ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;;/h4,12H,1-3,5-10,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZOAQWPIBZPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089258-24-0
Record name 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride involves the reaction of cyclohex-1-en-1-ylmethyl chloride with piperidin-4-amine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then subjected to rigorous quality control measures, including purity analysis and stability testing .

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related piperidine derivatives to highlight key differences in substituents, physicochemical properties, and biological activity.

Compound Name Substituent Features Key Differences from Target Compound Biological/Physicochemical Impact References
1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride Cyclobutylmethyl group (saturated, smaller ring) Smaller ring size increases steric hindrance Reduced receptor binding affinity compared to cyclohexenyl analogs
1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride Cyclopentylmethyl group (saturated, 5-membered) Lack of unsaturation and larger ring size Altered lipophilicity and metabolic stability
1-Propylpiperidin-4-amine hydrochloride Linear propyl chain Flexible alkyl chain vs. rigid cyclohexenyl group Lower conformational rigidity; reduced target specificity
3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride Isopropyl and methyl substituents Branched alkyl groups vs. planar cyclohexenyl Variable steric effects and pharmacokinetic profiles
1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride Pyrazole heterocycle Heteroaromatic ring introduces π-π stacking potential Enhanced receptor binding in aromatic-rich environments

Key Findings from Comparative Studies

Cyclohexene vs. Saturated Cycloalkyl Groups :

  • The cyclohexene ring in the target compound provides partial unsaturation, enhancing π-orbital interactions and molecular rigidity compared to saturated analogs like cyclopentyl or cyclobutyl derivatives. This may improve binding to hydrophobic pockets in biological targets .
  • Cyclohexene’s planar structure allows for better stacking interactions in enzyme active sites compared to bulky, saturated rings .

Dihydrochloride Salt :

  • The dihydrochloride component increases aqueous solubility, facilitating in vitro and in vivo studies. Neutral analogs (e.g., 1-(But-3-yn-1-yl)piperidin-4-amine) lack this advantage, limiting their utility in biological assays .

Substituent Position and Bioactivity :

  • Piperidine derivatives with substituents at the 1-position (e.g., cyclopentylmethyl, pyrazolylmethyl) exhibit varied pharmacological profiles. For example, pyrazole-containing analogs show higher selectivity for serotonin receptors, while cyclohexenyl derivatives may target dopamine pathways .

Alkyl Chain Length and Flexibility :

  • Linear alkyl chains (e.g., propyl, butyl) reduce steric hindrance but increase metabolic susceptibility. Branched or cyclic substituents (e.g., cyclohexenyl) enhance metabolic stability and target engagement .

Biological Activity

1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₂H₂₄Cl₂N₂
  • Molecular Weight : 267.24 g/mol
  • IUPAC Name : 1-(cyclohexen-1-ylmethyl)piperidin-4-amine; dihydrochloride
  • PubChem CID : 126809544
PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
Hazard StatementsH302-H315-H319-H335

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been noted for its potential as a selective inverse agonist at the cannabinoid receptor type 1 (CB1), which is implicated in several physiological processes including appetite regulation and pain perception .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effective inhibition against various bacterial strains, suggesting that this compound may also possess similar antibacterial effects .

Case Study 1: CB1 Receptor Interaction

In a study focusing on cannabinoid receptors, compounds structurally related to 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine were evaluated for their binding affinity to CB1 receptors. The results indicated that these compounds could effectively inhibit the receptor's activity, providing insights into their potential use in treating obesity and related metabolic disorders .

Case Study 2: Antimicrobial Efficacy

Another research effort explored the antimicrobial efficacy of piperidine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, demonstrating the potential of these compounds in developing new antibacterial agents .

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